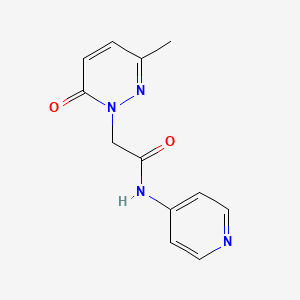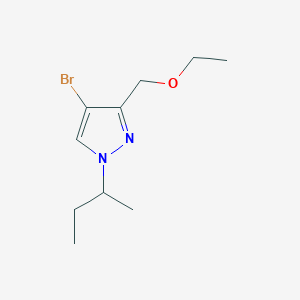
N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as CDC or Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CDC belongs to the family of chromene compounds, which have been reported to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted on mice, this compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound was found to reduce oxidative stress and increase the levels of antioxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is its low toxicity. In a study conducted on mice, this compound was found to have no toxic effects at doses up to 200 mg/kg. Additionally, this compound has good solubility in water, which makes it easy to administer in lab experiments.
One of the limitations of this compound is its low stability in biological fluids. This compound has been reported to undergo hydrolysis in acidic and basic conditions, which can affect its activity. Additionally, this compound has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its anti-tumor properties in vivo and investigate its potential as a chemotherapeutic agent. Additionally, the development of more stable and bioavailable analogs of this compound could improve its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde and malononitrile to form 4-chloro-2-methyl-3-oxobutyronitrile. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst to produce this compound. The yield of this reaction is around 50%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities that make it a promising candidate for drug development. One of the most studied applications of this compound is its anti-inflammatory properties. In a study conducted on mice, this compound was found to reduce inflammation in the paw and ear edema models. Another study reported that this compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells.
This compound has also been investigated for its anti-tumor properties. In a study conducted on human breast cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been reported to inhibit the growth of hepatocellular carcinoma cells and reduce tumor size in a mouse xenograft model.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJDYMSBUKICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668478.png)
![(E)-N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2668480.png)
![1-[(4As,7aR)-6-(2-chloroacetyl)-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-4-yl]-3-(2,6-dimethylphenoxy)propan-1-one](/img/structure/B2668483.png)
![3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2668484.png)
![N-(4-methoxyphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2668485.png)
![2-[[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668486.png)




![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)
![N-(2,3-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2668500.png)
